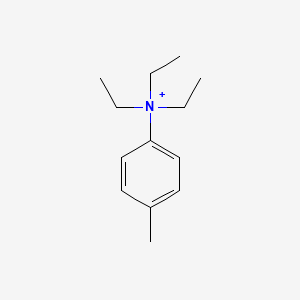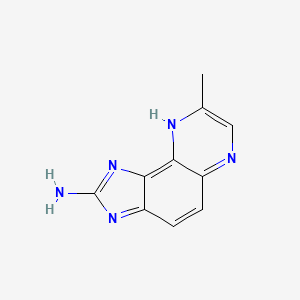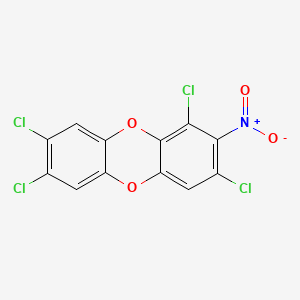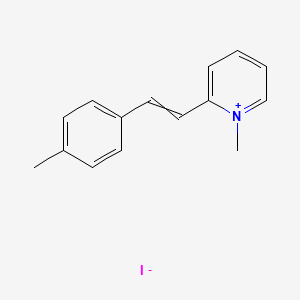
3,3'-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) is a chemical compound that features a tin (Sn) atom bonded to two phenyl groups and two N,N-dimethylpropan-1-amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) typically involves the reaction of diphenyltin dichloride with N,N-dimethylpropan-1-amine in the presence of a base. The reaction can be carried out under an inert atmosphere to prevent oxidation of the tin center. The general reaction scheme is as follows:
Ph2SnCl2+2N,N-dimethylpropan-1-amine→3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine)+2HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) can undergo various types of chemical reactions, including:
Oxidation: The tin center can be oxidized from Sn(II) to Sn(IV) using oxidizing agents such as hydrogen peroxide or halogens.
Substitution: The phenyl groups or the N,N-dimethylpropan-1-amine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), bromine (Br₂)
Substitution: Grignard reagents, organolithium reagents
Major Products
Oxidation: Formation of tin(IV) compounds
Substitution: Formation of various substituted organotin compounds
Aplicaciones Científicas De Investigación
3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds.
Materials Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology and Medicine: Investigated for its potential biological activity and use in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) depends on its specific application. In general, the tin center can interact with various molecular targets, including enzymes and receptors, through coordination bonds. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyltin dichloride: A precursor used in the synthesis of 3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine).
N,N-dimethylpropan-1-amine: A component of the compound.
Organotin compounds: A broad class of compounds containing tin bonded to organic groups.
Uniqueness
3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) is unique due to its specific combination of tin, phenyl, and N,N-dimethylpropan-1-amine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
110229-66-8 |
|---|---|
Fórmula molecular |
C22H34N2Sn |
Peso molecular |
445.2 g/mol |
Nombre IUPAC |
3-[3-(dimethylamino)propyl-diphenylstannyl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/2C6H5.2C5H12N.Sn/c2*1-2-4-6-5-3-1;2*1-4-5-6(2)3;/h2*1-5H;2*1,4-5H2,2-3H3; |
Clave InChI |
PCUWEDVRPHOLFG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC[Sn](CCCN(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)

![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)


![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)




![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)

